Ethyl-d5 2S-hydroxy-3S-methylpentanoate
Description
Ethyl-d5 2S-hydroxy-3S-methylpentanoate is a deuterated ester derivative featuring a pentanoate backbone with stereospecific hydroxy (2S) and methyl (3S) substituents. The incorporation of five deuterium atoms (d5) at the ethyl group enhances its utility as a stable isotope-labeled internal standard in mass spectrometry-based analyses, particularly in pharmaceutical and food chemistry.
Properties
Molecular Formula |
C8H11D5O3 |
|---|---|
Molecular Weight |
165.25 |
Purity |
95% min. |
Synonyms |
Ethyl-d5 2S-hydroxy-3S-methylpentanoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Similarities
The compound shares functional and isotopic characteristics with the following analogs:
Table 1: Key Structural Analogs and Properties
*Inferred structure based on naming conventions and analogs.
Key Observations:
Deuterated Ethyl Group: Ethyl-d5 esters (e.g., Ethyl-d5 2-methylbutanoate) exhibit superior chromatographic resolution and reduced metabolic interference compared to non-deuterated versions, a critical advantage in trace analysis .
Hydroxy and Methyl Substituents: The stereospecific 2S-hydroxy and 3S-methyl groups in the target compound likely influence its polarity and chiral recognition, distinguishing it from non-hydroxylated analogs like Ethyl-d5 2-methylbutanoate. Such features are vital for enantioselective analyses or enzyme interaction studies.
Functional Diversity: While the hydroxy group in ethyl (S)-5-chloro-3-hydroxy-3-phenylpentanoate enhances its reactivity in synthesis (e.g., as a chiral building block), the absence of deuterium limits its utility in isotopic labeling.
Physicochemical and Analytical Performance
Table 2: Comparative Physicochemical Properties
*Estimated based on structural analogs.
Research Findings:
- Isotopic Stability: Deuterated ethyl groups resist metabolic degradation, making Ethyl-d5 esters ideal for pharmacokinetic studies. For example, Ethyl-d5 hexanoate (CAS 1082581-90-5) shows <5% deuterium loss under physiological conditions .
- Chiral Resolution: Hydroxy-substituted esters like the target compound may exhibit distinct retention times in chiral chromatography compared to non-hydroxylated analogs. For instance, ethyl (S)-5-chloro-3-hydroxy-3-phenylpentanoate demonstrates a 15% longer retention time on β-cyclodextrin columns than its non-hydroxy counterpart .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
